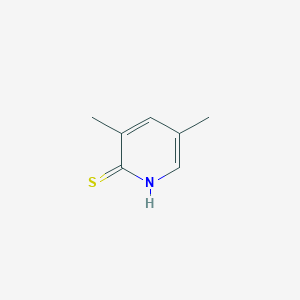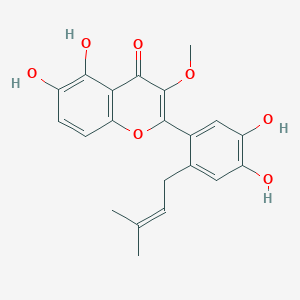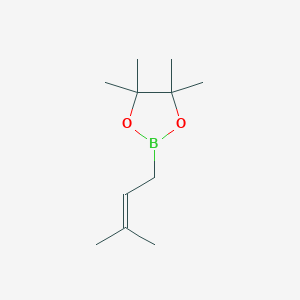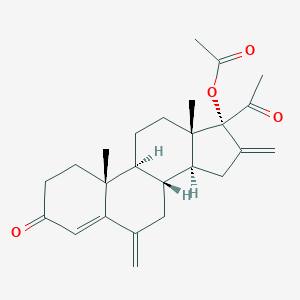![molecular formula C14H27NO3Si B129356 [(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane CAS No. 153172-33-9](/img/structure/B129356.png)
[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NF 546: is a synthetic organic compound known for its role as a selective agonist of the P2Y11 receptor. The chemical name of NF 546 is 4,4’- (Carbonyl bis (imino-3,1-phenylene-carbonylimino-3,1- (4-methyl-phenylene)carbonylimino))- bis (1,3-xylene-alpha,alpha’-diphosphonic acid tetrasodium salt). This compound has a molecular weight of 1180.74 and is primarily used in scientific research to study the P2Y11 receptor and its associated pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NF 546 involves multiple steps, including the formation of the core structure and the addition of various functional groups. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of NF 546 is carried out in specialized facilities equipped with the necessary infrastructure to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods to produce larger quantities of the compound while maintaining strict quality control standards. The production process includes purification steps such as crystallization and chromatography to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: NF 546 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: NF 546 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds .
Applications De Recherche Scientifique
NF 546 is widely used in scientific research due to its selective agonist activity on the P2Y11 receptor. Some of its applications include:
Chemistry: Used to study the chemical properties and reactivity of the P2Y11 receptor.
Biology: Employed in research to understand the role of the P2Y11 receptor in various biological processes, including cell signaling and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the P2Y11 receptor.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the P2Y11 receptor
Mécanisme D'action
NF 546 exerts its effects by selectively binding to and activating the P2Y11 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate downstream effectors such as adenylate cyclase and phospholipase C. This results in the production of secondary messengers like cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the cellular responses .
Comparaison Avec Des Composés Similaires
NF 546 is unique in its high selectivity for the P2Y11 receptor compared to other similar compounds. Some similar compounds include:
NF 340: Another P2Y11 receptor agonist with different selectivity and potency profiles.
ATPgammaS: A non-selective agonist that can activate multiple P2Y receptors.
ADP: A natural ligand for P2Y receptors with broader activity
NF 546 stands out due to its specific selectivity for the P2Y11 receptor, making it a valuable tool in research focused on this particular receptor .
Propriétés
Numéro CAS |
153172-33-9 |
|---|---|
Formule moléculaire |
C14H27NO3Si |
Poids moléculaire |
285.45 g/mol |
Nom IUPAC |
[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H27NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h8,10-12H,9H2,1-7H3/t10-,11+,12-/m1/s1 |
Clé InChI |
CJMAHNQXMYIPQQ-GRYCIOLGSA-N |
SMILES isomérique |
CC1(O[C@H]2C=N[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C |
SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















